3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Overview
Description
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C14H13FN2O4 and its molecular weight is 292.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
A study by Sharma et al. (2012) explored compounds similar to 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, focusing on their antimicrobial and anticancer properties. They found that certain derivatives showed promising activity against Escherichia coli and HCT-116 colon cancer cells, suggesting potential use in treating infections and cancer (Sharma et al., 2012).
Antitubercular Activity
Trivedi et al. (2010) synthesized a library of dihydropyrimidines and evaluated their in vitro antitubercular activity. They identified two compounds that exhibited significant activity against Mycobacterium tuberculosis, which could pave the way for new antitubercular agents (Trivedi et al., 2010).
Synthesis and Structure Analysis
Research by Yao et al. (2013) involved the synthesis and structural characterization of similar uracil derivatives. Their findings contribute to understanding the molecular structure and potential applications of such compounds in various fields (Yao et al., 2013).
Fluorescent Properties and Complex Formation
Chen et al. (2011) investigated lead(II) complexes containing a similar 2,4-dioxo-1,2,3,4-tetrahydropyrimidine structure. They discovered different topologies and fluorescent properties, highlighting the potential for novel applications in material science and fluorescence studies (Chen et al., 2011).
Supramolecular Assemblies
Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their potential in forming hydrogen-bonded supramolecular assemblies. This research opens avenues for the development of new materials and molecular systems (Fonari et al., 2004).
properties
IUPAC Name |
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-8(2)16-7-11(13(19)20)12(18)17(14(16)21)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDMXXIYSLJCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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